molecular formula C18H39ClN4O B14595103 4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride CAS No. 59944-45-5

4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride

Cat. No.: B14595103
CAS No.: 59944-45-5
M. Wt: 363.0 g/mol
InChI Key: APPPUYQXKNZIDX-UHFFFAOYSA-N
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Description

4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a chemical compound with the molecular formula C18H39ClN4O It is a member of the triazolium family, characterized by the presence of a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride typically involves the reaction of appropriate heptyl-substituted triazole precursors with hydroxyethylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of substituted triazolium compounds.

Scientific Research Applications

4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other triazolium compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazole
  • 4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide

Uniqueness

4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is unique due to its specific structural features, such as the presence of a hydroxyethyl group and a chloride ion

Properties

CAS No.

59944-45-5

Molecular Formula

C18H39ClN4O

Molecular Weight

363.0 g/mol

IUPAC Name

2-(4-amino-3,5-diheptyl-1,5-dihydro-1,2,4-triazol-1-ium-1-yl)ethanol;chloride

InChI

InChI=1S/C18H38N4O.ClH/c1-3-5-7-9-11-13-17-20-21(15-16-23)18(22(17)19)14-12-10-8-6-4-2;/h18,23H,3-16,19H2,1-2H3;1H

InChI Key

APPPUYQXKNZIDX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1[NH+](N=C(N1N)CCCCCCC)CCO.[Cl-]

Origin of Product

United States

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